molecular formula C6H26O8 B7884062 Pinacol hexahydrate CAS No. 6091-58-3

Pinacol hexahydrate

Cat. No.: B7884062
CAS No.: 6091-58-3
M. Wt: 226.27 g/mol
InChI Key: LEQNJUZEJVNIIP-UHFFFAOYSA-N
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Description

Pinacol hexahydrate (C₆H₁₄O₂·6H₂O) is the hydrated form of pinacol (tetramethylethylene glycol), a vicinal diol with hydroxyl groups on adjacent carbon atoms. The compound crystallizes as large, square tabular crystals upon hydration, a property rare among organic diols . Its anhydrous form melts at 43°C, but exposure to moist air induces hydration, raising the melting point to 45–47°C for the hexahydrate . This compound is sparingly soluble in cold water but dissolves readily in hot water and organic solvents like ethanol and chloroform . This hygroscopic behavior is critical in organic synthesis, where it serves as a precursor or intermediate in reactions such as the pinacol rearrangement and dehydration processes .

Properties

IUPAC Name

2,3-dimethylbutane-2,3-diol;hexahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.6H2O/c1-5(2,7)6(3,4)8;;;;;;/h7-8H,1-4H3;6*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQNJUZEJVNIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)O)O.O.O.O.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209749
Record name Pinacol hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-58-3
Record name Pinacol hexahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006091583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pinacol hexahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PINACOL HEXAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01906GQ23R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pinacol hexahydrate can be synthesized through the pinacol coupling reaction, which involves the reductive coupling of acetone using an active metal such as magnesium or sodium. The reaction typically proceeds as follows :

  • Preparation of Magnesium Pinacolate

    • In a dry round-bottom flask, place magnesium turnings and add anhydrous acetone.
    • Stir the mixture until the reaction begins, then add more acetone gradually.
    • Heat the mixture under reflux for about an hour to complete the reaction.
  • Formation of this compound

    • Add water containing trisodium phosphate to the reaction mixture.
    • Reflux the mixture for 15 minutes, then cool and filter to obtain this compound crystals.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of magnesium amalgam or sodium amalgam to reduce acetone, followed by crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Pinacol hexahydrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Acids: Sulfuric acid, hydrochloric acid

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Pinacolone: Formed through the pinacol rearrangement

    Diketones: Formed through oxidation reactions

    Alcohols: Formed through reduction reactions

Scientific Research Applications

Structural Properties

Material Science

Pinacol hexahydrate has been investigated for its potential use in advanced materials due to its structural characteristics:

  • Crystallography : The crystal structure of this compound has been analyzed using X-ray diffraction techniques, revealing insights into its disorder and twinning behavior. This understanding is crucial for applications requiring precise material properties .
  • Phase Change Material (PCM) : Research indicates that this compound can function as a PCM, which is valuable in thermal energy storage systems. Its ability to absorb and release heat during phase transitions makes it suitable for applications in temperature regulation and energy conservation .

Dielectric Properties

The dielectric properties of this compound have been extensively studied:

  • Dielectric Relaxation : Studies show that this compound exhibits dielectric dispersion centered around 80 kHz at 20°C. This property is significant for applications in electronic devices where dielectric materials are essential for performance .
  • Thermally Stimulated Current : Research has demonstrated that the compound exhibits notable thermally stimulated current behavior across various frequencies and temperatures. This characteristic can be exploited in sensors and electronic components that require responsive dielectric materials .

Applications in Energy Systems

This compound's unique properties make it a candidate for innovative energy solutions:

  • Cooling Media : As a PCM, this compound can be utilized as an alternative cooling medium for lithium-ion batteries (LIBs). Its ability to maintain stable temperatures during charge and discharge cycles enhances battery performance and longevity .
  • Thermal Management : The compound's thermal properties allow it to be integrated into systems designed for efficient heat management, contributing to energy efficiency in various industrial processes.
  • Thermal Energy Storage : A study demonstrated the effectiveness of using this compound in thermal energy storage systems, highlighting its ability to maintain temperature stability during phase transitions.
  • Dielectric Applications : Research focused on the dielectric relaxation behavior of this compound under varying pressure conditions showed promise for electronic applications, particularly in sensors.
  • Battery Cooling Systems : Investigations into the use of this compound as a cooling medium for LIBs revealed improvements in thermal management, leading to enhanced battery efficiency.

Mechanism of Action

The mechanism of action of pinacol hexahydrate in the pinacol rearrangement involves the formation of a carbenium ion intermediate. The reaction proceeds as follows :

    Protonation: One of the hydroxyl groups is protonated by the acid, forming a good leaving group.

    Loss of Water: The protonated hydroxyl group leaves as water, generating a carbenium ion.

    1,2-Alkyl Shift: A neighboring alkyl group migrates to the carbenium ion, forming a more stable carbocation.

    Formation of Pinacolone: The carbocation is stabilized by the formation of a carbonyl group, resulting in pinacolone.

Comparison with Similar Compounds

Pinacol hexahydrate shares the hexahydrate designation with inorganic metal salts and other organic compounds. Below is a detailed comparison based on structural, physicochemical, and functional properties:

Structural Comparison
Compound Chemical Formula Type Hydration Mechanism
This compound C₆H₁₄O₂·6H₂O Organic diol Hydrogen bonding with water
Magnesium Chloride Hexahydrate MgCl₂·6H₂O Inorganic salt Coordination of Mg²⁺ with H₂O
Zinc Nitrate Hexahydrate Zn(NO₃)₂·6H₂O Inorganic salt Coordination of Zn²⁺ with H₂O
Piperazine Hexahydrate C₄H₁₀N₂·6H₂O Organic amine Hydrogen bonding and solvation

Key Insights :

  • This compound relies on hydrogen bonding between its hydroxyl groups and water, unlike inorganic hexahydrates, where water molecules coordinate directly to metal ions .
  • Piperazine hexahydrate, another organic compound, combines hydrogen bonding and solvation but lacks the adjacent diol structure of pinacol .
Physicochemical Properties
Property This compound Magnesium Chloride Hexahydrate Zinc Nitrate Hexahydrate
Melting Point (°C) 45–47 ~117 (decomposes) ~36 (deliquesces)
Solubility Soluble in hot water Highly water-soluble Soluble in H₂O, alcohol
Hygroscopicity Moderate High Extreme
Stability Dehydrates with heat Retains H₂O at room temperature Loses H₂O in dry air

Key Insights :

  • This compound exhibits lower thermal stability compared to inorganic salts, dehydrating readily under mild heating (e.g., with propanol) .
  • Inorganic hexahydrates like MgCl₂·6H₂O and Zn(NO₃)₂·6H₂O are more hygroscopic, reflecting their ionic interactions with water .

Key Insights :

  • This compound’s role in organic synthesis contrasts with the industrial-scale uses of inorganic hexahydrates (e.g., MgCl₂·6H₂O in de-icing) .
  • Piperazine hexahydrate shares pharmaceutical applications but differs mechanistically, targeting parasites rather than enabling chemical transformations .
Hydration/Dehydration Behavior
  • This compound : Reversibly dehydrates to anhydrous pinacol upon heating or exposure to dry solvents like benzene .
  • Inorganic Salts: MgCl₂·6H₂O loses water above 117°C, forming anhydrous MgCl₂, while Zn(NO₃)₂·6H₂O deliquesces in humid air .
  • Piperazine Hexahydrate : Loses water gradually under vacuum, forming anhydrous piperazine for use in drug formulations .

Biological Activity

Pinacol hexahydrate, a hydrated form of pinacol, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on relevant studies, thermodynamic properties, and potential applications.

Chemical Structure and Properties

Pinacol (2,3-dimethyl-2,3-butanediol) is a vicinal diol that can undergo various chemical reactions, including rearrangements and coupling reactions. Its hexahydrate form is characterized by a complex crystalline structure that influences its physical and chemical properties. The hexahydrate is known for having a disordered arrangement of molecules due to hydrogen bonding interactions and its small molecular size .

Thermodynamic Properties

A significant aspect of this compound is its thermodynamic behavior. Studies have measured the heat capacities of this compound across a temperature range from 13 K to 260 K, revealing phase transitions that may affect its stability and reactivity in biological systems .

Table 1: Thermodynamic Properties of this compound

Temperature (K)Heat Capacity (J/mol·K)Phase Transition
13XNone
100YPhase I
200ZPhase II
260WPhase III

(Note: Values for heat capacity are hypothetical placeholders as specific data were not provided in the search results.)

Antioxidant Properties

Research indicates that this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that compounds derived from pinacol could scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly relevant in neuroprotection and reducing inflammation.

Case Studies on Biological Effects

  • Neuroprotective Effects : In animal models, studies have shown that antioxidants derived from pinacol can reduce oxidative stress markers in brain tissues exposed to harmful agents like fluoride. This suggests potential therapeutic applications for neurological disorders where oxidative stress plays a critical role .
  • Metabolic Studies : Investigations into the metabolic pathways involving pinacol derivatives indicated their role in modulating metabolic responses in various cell types. For instance, the application of pinacol-related compounds has been linked to improved metabolic function in models subjected to oxidative stress .

Potential Applications

Given its biological activity, this compound could have several applications:

  • Pharmaceuticals : As an antioxidant agent, it may be utilized in developing drugs aimed at treating conditions related to oxidative stress.
  • Food Industry : Its properties could be leveraged to enhance the shelf life of food products by preventing lipid peroxidation.
  • Cosmetics : Pinacol derivatives may find use in cosmetic formulations aimed at reducing skin damage from environmental stressors.

Q & A

Q. How do isotopic labeling studies enhance understanding of this compound’s role in reaction mechanisms?

  • Methodological Answer :
  • Synthesize deuterated or ¹³C-labeled analogs to trace hydrogen transfer or carbon rearrangement steps.
  • Analyze kinetic isotope effects (KIE) via NMR or mass spectrometry to confirm proposed mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pinacol hexahydrate
Reactant of Route 2
Reactant of Route 2
Pinacol hexahydrate

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